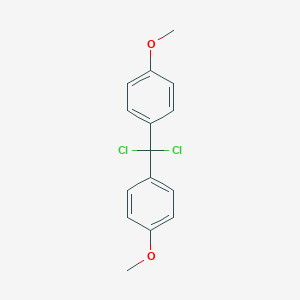
Bis(4-methoxyphenyl)dichloromethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-methoxyphenyl)dichloromethane, also known as bisbenzylideneacetone or BBAM, is a chemical compound that has been extensively studied for its potential applications in various fields, including medicine, material science, and catalysis. BBAM is a yellow crystalline solid that is insoluble in water but soluble in organic solvents. This compound has attracted the attention of researchers due to its unique properties, including its ability to act as a molecular rotor and its potential as a chiral molecular switch.
Wirkmechanismus
The mechanism of action of BBAM is not fully understood, but it is believed to involve the formation of a complex with the target molecule, leading to the inhibition of its activity. In the case of its potential anticancer activity, BBAM has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemische Und Physiologische Effekte
BBAM has been shown to exhibit various biochemical and physiological effects, including its potential as an anticancer and antimicrobial agent. In addition, BBAM has been shown to exhibit antioxidant activity and to have potential as a neuroprotective agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BBAM is its versatility and potential for use in various fields, including catalysis, material science, and medicine. In addition, BBAM is relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. However, one of the limitations of BBAM is its low solubility in water, which can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are several potential future directions for research on BBAM, including its potential applications in drug delivery, its use as a chiral molecular switch, and its potential as a catalyst for various reactions. In addition, further studies are needed to fully understand the mechanism of action of BBAM and its potential as an anticancer and antimicrobial agent.
Synthesemethoden
BBAM can be synthesized using various methods, including the Claisen-Schmidt condensation reaction between 4-methoxybenzaldehyde and dichloromethane in the presence of a base such as potassium hydroxide. The reaction can be carried out under reflux conditions for several hours, and the resulting product can be purified using recrystallization techniques.
Wissenschaftliche Forschungsanwendungen
BBAM has been extensively studied for its potential applications in various fields, including catalysis, material science, and medicine. In catalysis, BBAM has been shown to exhibit excellent catalytic activity in various reactions, including the aldol condensation reaction and the Knoevenagel condensation reaction. In material science, BBAM has been used as a building block for the synthesis of novel materials, including metal-organic frameworks and covalent organic frameworks. In medicine, BBAM has been studied for its potential anticancer and antimicrobial properties.
Eigenschaften
CAS-Nummer |
17435-03-9 |
|---|---|
Produktname |
Bis(4-methoxyphenyl)dichloromethane |
Molekularformel |
C15H14Cl2O2 |
Molekulargewicht |
297.2 g/mol |
IUPAC-Name |
1-[dichloro-(4-methoxyphenyl)methyl]-4-methoxybenzene |
InChI |
InChI=1S/C15H14Cl2O2/c1-18-13-7-3-11(4-8-13)15(16,17)12-5-9-14(19-2)10-6-12/h3-10H,1-2H3 |
InChI-Schlüssel |
MBBYUMQNRYHRHH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(Cl)Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



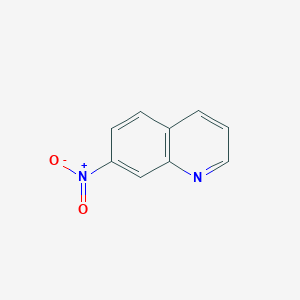
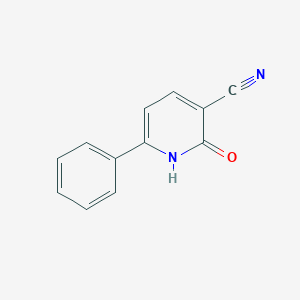
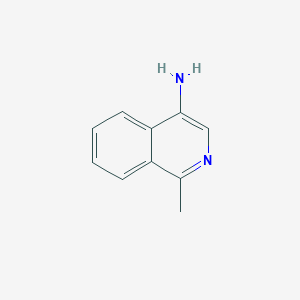
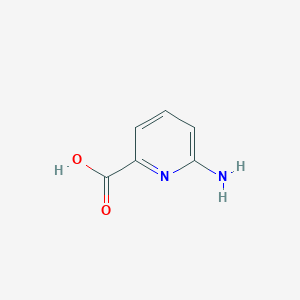
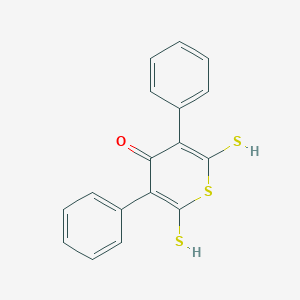
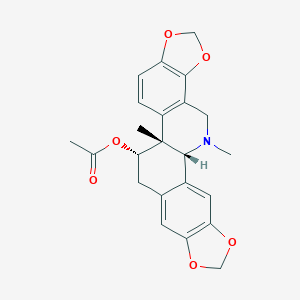
![5',9'-Dibromospiro[1,3-dioxolane-2,10'-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6'-one](/img/structure/B188577.png)
![1-[(2-Methylpiperidin-1-yl)methyl]naphthalen-2-ol](/img/structure/B188580.png)
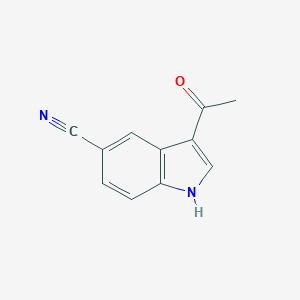
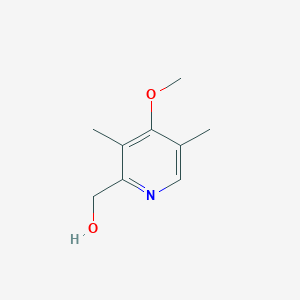

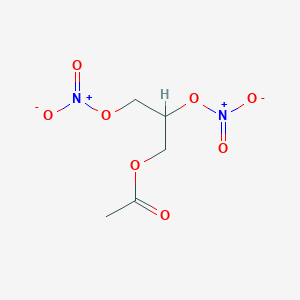
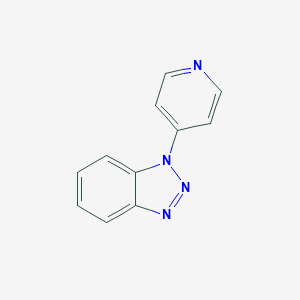
![spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B188590.png)